molecular formula C6H11N3O B8401127 3-(2-Azidoethyl)oxolane

3-(2-Azidoethyl)oxolane

Cat. No. B8401127
M. Wt: 141.17 g/mol
InChI Key: FYMHCUGEGYGOBK-UHFFFAOYSA-N
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Patent
US07037916B2

Procedure details

The crude mesylate (2.03 g, 10 mM), sodium azide (3.25 g, 50 mM) and DMF were combined and heated at 80° C. for 2 hr, cooled to rt then the mixture was diluted with EA and thoroughly washed with water (3×100 mL) and brine. The organics were dried, filtered and concentrated then passed through a short silica gel column eluted with 30% ethyl acetate/hexanes to yield 3-(2-azido-ethyl) tetrahydro-furan (1.04 g, 75%). A catalytic amount of 10% palladium on carbon was added to a methanolic solution of the azide (1.04 g, 7.5 mM), the reaction flask was then briefly evacuated under house vacuum and H2 was added via a balloon. The reaction was stirred at rt overnight under an atmosphere of H2, filtered through a plug of celite, which was thoroughly rinsed with MeOH. One molar HCl in Et2O (10 mL) was added then the volatiles were removed to give 2-(cyclopentyl)ethylamine as the HCl salt (51% yield). ESI-MS (m/z) 114 [M+H]+.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([O-])(=O)(=O)[CH3:2].[N-]=[N+:7]=[N-:8].[Na+].C[N:11]([CH:13]=O)C.[CH3:15][C:16](=O)[O:17][CH2:18][CH3:19]>>[N:11]([CH2:13][CH2:2][CH:15]1[CH2:19][CH2:18][O:17][CH2:16]1)=[N+:7]=[N-:8] |f:1.2|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
S(C)(=O)(=O)[O-]
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
thoroughly washed with water (3×100 mL) and brine
CUSTOM
Type
CUSTOM
Details
The organics were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with 30% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCC1COCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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